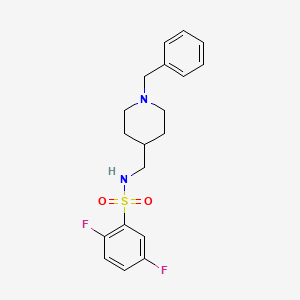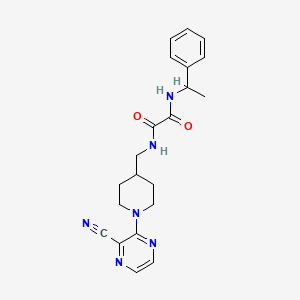![molecular formula C29H28N4O5 B2719298 2-[3-{4-[2-(cyclopropylamino)-2-oxoethyl]phenyl}-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]-N-(4-ethoxyphenyl)acetamide CAS No. 1185010-41-6](/img/no-structure.png)
2-[3-{4-[2-(cyclopropylamino)-2-oxoethyl]phenyl}-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]-N-(4-ethoxyphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[3-{4-[2-(cyclopropylamino)-2-oxoethyl]phenyl}-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]-N-(4-ethoxyphenyl)acetamide is a useful research compound. Its molecular formula is C29H28N4O5 and its molecular weight is 512.566. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Structural Aspects and Properties
The compound 2-[3-{4-[2-(cyclopropylamino)-2-oxoethyl]phenyl}-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]-N-(4-ethoxyphenyl)acetamide, due to its complex structure, is likely to share similarities with other quinazoline derivatives in terms of structural aspects and chemical properties. For instance, the structural aspects of amide-containing isoquinoline derivatives have been studied, revealing their ability to form gels or crystalline solids upon treatment with mineral acids, depending on the anion's planarity. This indicates potential for forming host-guest complexes with enhanced fluorescence emission, which could be explored for sensor or marker applications in biological systems (Karmakar, Sarma, & Baruah, 2007).
Analgesic and Anti-inflammatory Activities
Research on quinazolinyl acetamides has shown their potential for analgesic and anti-inflammatory activities. Novel synthesized compounds in this category have been investigated for their effectiveness in reducing pain and inflammation, indicating the therapeutic potential of compounds with similar structures (Alagarsamy, Solomon, Sulthana, Vijay, & Narendhar, 2015).
Antimicrobial Activities
Compounds structurally related to this compound have been synthesized and evaluated for their antimicrobial activities. These include derivatives of quinazolin-4(3H)ones, which have shown promising results against a variety of microbial strains, highlighting the potential for developing new antimicrobial agents based on similar molecular frameworks (Patel & Shaikh, 2011).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 2-amino-4-(4-ethoxyphenyl)butyric acid with 2,4-dioxo-3,4-dihydroquinazoline-1-carboxylic acid, followed by the addition of 4-(2-cyclopropylamino-2-oxoethyl)phenyl isocyanate. The resulting intermediate is then treated with acetic anhydride to form the final product.", "Starting Materials": [ "2-amino-4-(4-ethoxyphenyl)butyric acid", "2,4-dioxo-3,4-dihydroquinazoline-1-carboxylic acid", "4-(2-cyclopropylamino-2-oxoethyl)phenyl isocyanate", "acetic anhydride" ], "Reaction": [ "Step 1: Condensation of 2-amino-4-(4-ethoxyphenyl)butyric acid with 2,4-dioxo-3,4-dihydroquinazoline-1-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form the intermediate 2-[3-(4-(4-ethoxyphenyl)butanamido)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]acetic acid.", "Step 2: Addition of 4-(2-cyclopropylamino-2-oxoethyl)phenyl isocyanate to the intermediate in the presence of a base such as triethylamine to form the intermediate 2-[3-{4-[2-(cyclopropylamino)-2-oxoethyl]phenyl}-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]-N-(4-ethoxyphenyl)acetamide.", "Step 3: Treatment of the intermediate with acetic anhydride in the presence of a base such as pyridine to form the final product 2-[3-{4-[2-(cyclopropylamino)-2-oxoethyl]phenyl}-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]-N-(4-ethoxyphenyl)acetamide." ] } | |
Número CAS |
1185010-41-6 |
Fórmula molecular |
C29H28N4O5 |
Peso molecular |
512.566 |
Nombre IUPAC |
N-cyclopropyl-2-[4-[1-[2-(4-ethoxyanilino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]phenyl]acetamide |
InChI |
InChI=1S/C29H28N4O5/c1-2-38-23-15-11-21(12-16-23)31-27(35)18-32-25-6-4-3-5-24(25)28(36)33(29(32)37)22-13-7-19(8-14-22)17-26(34)30-20-9-10-20/h3-8,11-16,20H,2,9-10,17-18H2,1H3,(H,30,34)(H,31,35) |
Clave InChI |
FZYCTBHCXCJHHB-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)C4=CC=C(C=C4)CC(=O)NC5CC5 |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]-2-(4-methylphenyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B2719215.png)

![1-(2-phenylethyl)-3-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}urea](/img/structure/B2719218.png)
![(7R)-7-Methyl-6-azaspiro[3.4]octane;hydrochloride](/img/structure/B2719220.png)
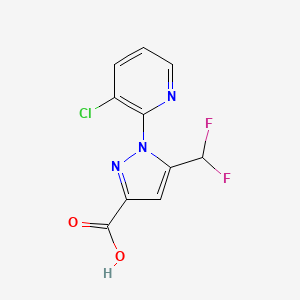

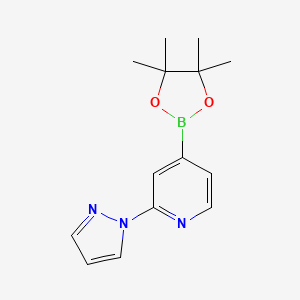
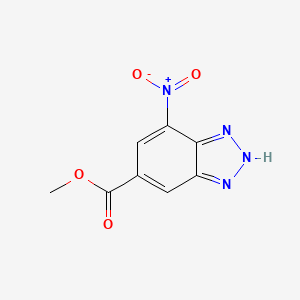
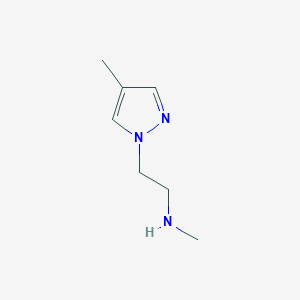
![2-amino-7-bromo-4-(3-methoxyphenyl)-4H-benzo[g]chromene-3-carbonitrile](/img/structure/B2719235.png)
